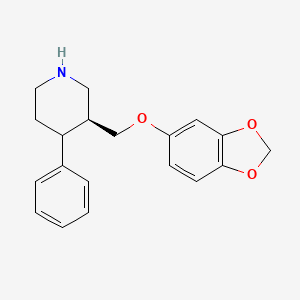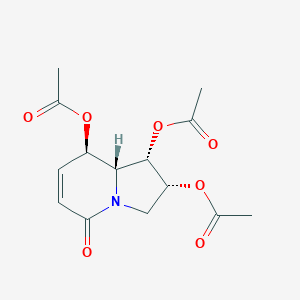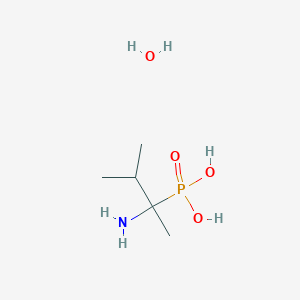
4-(3'-甲氧基苯甲酰基)-N,N-二乙基苯甲酰胺
描述
4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a methoxybenzoyl group attached to a benzamide core, which imparts unique chemical and physical properties.
科学研究应用
4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s worth noting that the compound contains a methoxybenzoyl group , which is a common moiety in many bioactive compounds
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions . The specific interactions and resulting changes would depend on the nature of the target molecule.
Biochemical Pathways
Given its structural similarity to other methoxybenzoyl-containing compounds , it may potentially affect similar pathways. These could include various signaling pathways, enzymatic reactions, or protein-protein interactions. The downstream effects would depend on the specific pathways involved.
Result of Action
Based on its structural similarity to other bioactive compounds, it may potentially exhibit cytotoxic activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide typically involves the reaction of 3-methoxybenzoic acid with N,N-diethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 3-methoxybenzoyl chloride: 3-methoxybenzoic acid is reacted with thionyl chloride to form 3-methoxybenzoyl chloride.
Coupling Reaction: The 3-methoxybenzoyl chloride is then reacted with N,N-diethylamine to form 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under specific conditions to achieve the desired product.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of N,N-diethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
相似化合物的比较
Similar Compounds
- 3-Methoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
- N,N-Diethylbenzamide
Uniqueness
4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is unique due to the presence of both the methoxybenzoyl and diethylamine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.
属性
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)







